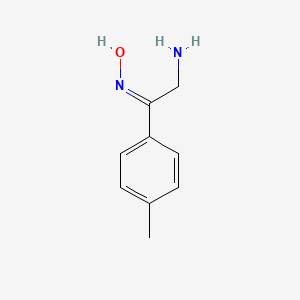

2-Amino-1-P-tolyl-ethanone oxime

Description

Contextualization within Organic Chemistry Research

2-Amino-1-P-tolyl-ethanone oxime belongs to the class of organic compounds known as oximes. wikipedia.org An oxime is characterized by the general formula RR'C=NOH, where R and R' are organic side-chains. wikipedia.org Specifically, it is a ketoxime, as it is derived from a ketone, and further classified as an α-amino oxime due to the presence of an amino group (-NH2) on the carbon atom adjacent to the oxime functional group.

Oximes are notable in organic chemistry for several reasons. They are readily synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.comtutorchase.com This reaction is often used for the purification and characterization of carbonyl compounds. wikipedia.org Furthermore, oximes serve as crucial intermediates in a variety of organic transformations. For instance, they can be converted into amides via the Beckmann rearrangement, reduced to form amines, or dehydrated to yield nitriles. wikipedia.orgbyjus.comnumberanalytics.com The oxime functional group is also recognized for its ability to act as a ligand, forming complexes with various metal ions. wikipedia.org

The presence of both an amino group and an oxime moiety in this compound makes it a bifunctional molecule with potential for diverse chemical reactivity and applications in synthesis. The tolyl group, a methyl-substituted phenyl ring, also influences the compound's electronic properties and steric profile.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound and related α-amino oximes is driven by their potential as versatile building blocks in synthetic organic chemistry. The dual functionality of these molecules allows for a wide range of chemical modifications, making them valuable precursors for the synthesis of more complex molecules, including various heterocyclic compounds. nih.gov

Research into α-amino oximes is also spurred by their role as ligands in coordination chemistry. The nitrogen atoms of both the amino and oxime groups, along with the oxygen atom of the oxime, can coordinate with metal centers, leading to the formation of stable metal complexes. These complexes themselves can be subjects of study for their catalytic activity, magnetic properties, or potential applications in materials science.

Furthermore, the structural framework of α-amino oximes is of interest in medicinal chemistry. While this article will not discuss specific biological activities, the general structural motifs present in such compounds are often explored in the design of new therapeutic agents. For instance, a related compound, (2-amino-2-methyl-3-butanone oxime)dichloroplatinum(II), has been investigated for its interaction with DNA. nih.gov The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships in this class of molecules.

Historical Overview of Early Research on this compound and Related Oxime Chemistry

The history of oxime chemistry dates back to the 19th century, with the term "oxime" being a portmanteau of "oxygen" and "imine". wikipedia.org Viktor Meyer is credited with the discovery of oximes in the late 1800s. acs.org Early research focused on the synthesis of oximes from aldehydes and ketones with hydroxylamine and the characterization of their properties. wikipedia.orgbyjus.com A significant early discovery was the Beckmann rearrangement, a reaction in which an oxime is transformed into an amide under acidic conditions, which remains a cornerstone of organic synthesis. wikipedia.org

While specific early research on this compound is not extensively documented in readily available historical literature, the foundational work on oxime synthesis and reactivity laid the groundwork for the eventual preparation and study of more complex derivatives like it. The development of methods to introduce amino groups into organic molecules and the broader investigation of α-substituted carbonyl compounds were critical prerequisites.

In recent decades, the field of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, has brought renewed attention to oxime formation. rsc.org The reaction's high efficiency, formation of water as the only byproduct, and functional group tolerance have made it an attractive tool for creating complex molecular architectures, including polymers and biomaterials. rsc.org This modern context further underscores the enduring importance of understanding the fundamental chemistry of oximes, including specific examples like this compound.

Compound Data

Below are tables detailing the properties of this compound and a related compound for comparison.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (NZ)-N-[2-amino-1-(4-methylphenyl)ethylidene]hydroxylamine | nih.gov |

| Molecular Formula | C9H12N2O | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| CAS Number | 82585-32-8 | chemicalbook.com |

| Canonical SMILES | CC1=CC=C(C=C1)C(=NO)CN | nih.gov |

Table 2: Properties of 1-p-Tolyl-ethanone oxime

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (NE)-N-[1-(4-methylphenyl)ethylidene]hydroxylamine | nih.gov |

| Molecular Formula | C9H11NO | nih.gov |

| Molecular Weight | 149.19 g/mol | nih.gov |

| CAS Number | 2089-33-0 | nih.gov |

| Canonical SMILES | CC1=CC=C(C=C1)C(=NO)C | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[2-amino-1-(4-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)9(6-10)11-12/h2-5,12H,6,10H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVPCYNSKMRXKH-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/O)/CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 2 Amino 1 P Tolyl Ethanone Oxime

Classical Approaches for Oxime Synthesis and Adaptations for 2-Amino-1-P-tolyl-ethanone oxime

The classical and most fundamental method for preparing oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine (B1172632). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality. wikipedia.org

For the synthesis of this compound, the starting material is 2-Amino-1-(p-tolyl)ethanone. howeipharm.com The classical procedure, adapted from similar syntheses like that of (E)-1-(2-Aminophenyl)ethanone oxime, would involve reacting the ketone with hydroxylamine hydrochloride in the presence of a base. orgsyn.org The base, often sodium hydroxide (B78521) or pyridine, is necessary to neutralize the HCl salt and liberate the free hydroxylamine for the reaction.

A typical laboratory procedure would be as follows:

Dissolve 2-Amino-1-(p-tolyl)ethanone in a suitable solvent, commonly an alcohol such as ethanol (B145695) or a mixture of ethanol and water.

Add an excess of hydroxylamine hydrochloride, followed by a stoichiometric amount or excess of a base.

The reaction mixture is then heated under reflux for a period ranging from 15 minutes to several hours to ensure complete conversion. researchgate.net

Upon completion, the product is isolated by cooling the mixture to induce crystallization, followed by filtration. Alternatively, the solvent is removed, and the residue is worked up by extraction and purified by recrystallization.

The presence of the primary amino group (NH2) in the starting material requires careful control of the reaction pH to prevent side reactions, such as the protonation of the amino group, which could inhibit the desired oximation.

Novel and Greener Synthetic Strategies for this compound

In line with the principles of green chemistry, several novel and more environmentally friendly methods for oxime synthesis have been developed, which are applicable to the preparation of this compound. These methods aim to reduce the use of hazardous solvents and reagents, shorten reaction times, and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of oximation reactions. This technique can lead to higher yields in shorter time frames compared to conventional heating methods.

Solvent-Free "Grindstone" Chemistry: A particularly green approach involves the solvent-free grinding of the ketone with hydroxylamine hydrochloride and a solid catalyst at room temperature. Bismuth(III) oxide (Bi2O3) has been reported as an effective, non-toxic, and reusable catalyst for this type of transformation, often resulting in excellent yields in a short amount of time. chemicalbook.com

Catalytic Approaches: Various catalysts have been employed to make the oximation process more efficient and milder.

Natural Acids: Aqueous extracts from plants like citrus limetta (sweet lime) have been used as natural acid catalysts, providing an eco-friendly alternative to mineral acids. orgsyn.org

Solid-Supported Catalysts: Using catalysts on solid supports, such as silica (B1680970) gel, can simplify the work-up procedure and allow for catalyst recycling. nih.gov

Metal Catalysts: Catalysts like CuSO4/K2CO3 or magnetically separable nano Fe3O4 have been used to facilitate oximation under mild or solvent-free conditions, offering high yields and easy catalyst recovery. rsc.org

The table below summarizes a comparison of these greener approaches which could be adapted for the synthesis of this compound.

| Method | Catalyst / Conditions | Advantages |

| Microwave Irradiation | Microwave Reactor | Rapid reaction times, often higher yields. orgsyn.org |

| Grindstone Chemistry | Bi2O3, grinding | Solvent-free, fast, environmentally friendly, easy work-up. chemicalbook.com |

| Natural Acid Catalysis | Citrus Limetta juice | Biodegradable and renewable catalyst. orgsyn.org |

| Solid-Supported Catalysis | Silica gel | Mild conditions, simplified purification. nih.gov |

| Nanocatalysis | Nano Fe3O4 | High efficiency, easy magnetic separation of catalyst, solvent-free option. rsc.org |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted:

Molar Ratio: The stoichiometry of the reactants is a key factor. Using an excess of hydroxylamine hydrochloride (typically 1.2 to 3 equivalents) can drive the reaction to completion. orgsyn.orgchemicalbook.com

Catalyst Selection and Loading: In catalytic methods, the choice and amount of catalyst are critical. For instance, in the oximation of acetophenone (B1666503) using oxalic acid as a catalyst, a 2:1 molar ratio of catalyst to substrate was found to be optimal for ketones, achieving a 95% yield. wikipedia.org

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. While classical methods use alcohols, greener syntheses may use aqueous ethanol or proceed under solvent-free conditions. orgsyn.orgchemicalbook.comrsc.org Acetonitrile (B52724) has also been shown to be an effective solvent in some catalytic systems. wikipedia.org

Temperature and Reaction Time: Conventional methods may require reflux temperatures for extended periods. researchgate.net However, methods like microwave synthesis can drastically reduce the reaction time to minutes. For solvent-free grinding methods, the reaction can be complete in a short time at room temperature. chemicalbook.com A detailed study on the synthesis of acetophenone oximes showed that reactions could be completed in 55-90 minutes under reflux in acetonitrile. wikipedia.org

The following table presents data from a study on the optimization of acetophenone oximation, which serves as a relevant model for synthesizing the title compound.

| Substrate | Molar Ratio (Substrate:NH2OH·HCl:Catalyst) | Solvent | Time (min) | Yield (%) | Reference |

| Acetophenone | 1:2:2 | CH3CN | 90 | 95 | wikipedia.org |

| 4-Methylacetophenone | 1:2:2 | CH3CN | 90 | 94 | wikipedia.org |

This data suggests that high yields for the structurally similar 2-Amino-1-(p-tolyl)ethanone oxime are achievable under optimized catalytic conditions.

Total Synthesis Strategies Involving this compound as a Key Intermediate

While no specific total synthesis has been reported in the literature that explicitly uses this compound as a key intermediate, the functional groups present in the molecule make it a versatile building block for more complex structures. Oximes are valuable precursors for a variety of nitrogen-containing compounds. researchgate.net

Potential synthetic applications include:

Synthesis of Amines: The oxime group can be readily reduced to a primary amine using various reducing agents like sodium metal or catalytic hydrogenation. wikipedia.org This would transform this compound into a vicinal diamine, a structural motif present in many biologically active molecules.

Beckmann Rearrangement: Under acidic conditions, ketoximes can undergo the Beckmann rearrangement to form amides. This reaction could be used to synthesize N-substituted amides from the title oxime.

Synthesis of Heterocycles: Oximes are widely used in the synthesis of nitrogen-containing heterocycles such as isoxazoles, pyridines, and quinoxalines. nih.govresearchgate.net For example, the oxime functionality can participate in cyclization reactions with other reagents to form various ring systems, which are core structures in many pharmaceuticals.

The presence of both an amino group and an oxime group in a chiral framework makes this compound a potentially valuable synthon for the construction of complex, nitrogen-rich target molecules in medicinal chemistry.

Reaction Chemistry and Mechanistic Investigations of 2 Amino 1 P Tolyl Ethanone Oxime

Reactivity of the Oxime Functional Group in 2-Amino-1-P-tolyl-ethanone oxime

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of reactions. Its reactivity is influenced by the electron-donating p-tolyl group and the electron-withdrawing amino group attached to the adjacent carbon.

Nucleophilic and Electrophilic Transformations

The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, making them susceptible to attack by electrophiles. Protonation of the hydroxyl group, for instance, is a key initial step in acid-catalyzed reactions. The carbon atom of the C=N bond can act as an electrophilic center, particularly when the hydroxyl group is converted into a good leaving group.

Conversely, the oxime can act as a nucleophile. The nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This dual nucleophilic and electrophilic nature is fundamental to many of its transformations.

Rearrangement Reactions (e.g., Beckmann Rearrangement) and Their Mechanistic Details

The Beckmann rearrangement is a classic and significant reaction of oximes, converting them into amides. wikipedia.orgbyjus.comlibretexts.org This acid-induced rearrangement is also applicable to this compound. wikipedia.orgorganic-chemistry.org

The mechanism of the Beckmann rearrangement involves the following key steps: organic-chemistry.orgmasterorganicchemistry.com

Protonation of the Oxime: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, such as sulfuric acid or hydrochloric acid, to form a better leaving group (water). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Migration of the Anti-Periplanar Group: The group that is positioned anti-periplanar (trans) to the leaving group on the nitrogen atom migrates to the nitrogen. organic-chemistry.org In the case of this compound, this would be the p-tolyl group or the aminomethyl group, depending on the stereochemistry of the oxime. The migration is concerted with the departure of the leaving group, breaking the N-O bond. organic-chemistry.orgmasterorganicchemistry.com

Formation of a Nitrilium Ion: This migration results in the formation of a stable intermediate known as a nitrilium ion.

Nucleophilic Attack by Water: A water molecule then attacks the electrophilic carbon of the nitrilium ion.

Tautomerization: The final step involves deprotonation and tautomerization to yield the corresponding amide. byjus.com

The choice of acid catalyst and reaction conditions can be crucial. Besides strong mineral acids, other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org

Reactions Involving the Amino Moiety of this compound

The primary amino group (-NH2) is a key site of reactivity, enabling a range of functional group interconversions and cyclization reactions.

Amine Reactivity and Functional Group Interconversions

The basic nature of the amino group allows it to readily react with acids to form ammonium (B1175870) salts. It can also undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions with alkyl halides can lead to the formation of secondary and tertiary amines.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and an oxime in close proximity allows for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, in the presence of a suitable reagent, the amino group can act as a nucleophile and attack the electrophilic carbon of the activated oxime.

One notable example is the metal-free synthesis of substituted 1H-indazoles from aminobenzoximes under mild conditions. orgsyn.org This process involves an intramolecular attack of the aniline (B41778) nitrogen onto the activated oxime, leading to the formation of the indazole ring system. orgsyn.org

Transformations at the p-Tolyl Group of this compound

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group, can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of substitution and directs incoming electrophiles to the positions ortho and para to itself. However, since the para position is already occupied by the ethanone (B97240) oxime moiety, substitutions will primarily occur at the ortho positions.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The specific conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions involving the oxime and amino functionalities.

Mechanistic Pathways of Key Reactions Involving this compound

Spectroscopic Monitoring of Reaction Intermediates

No studies were identified that employed spectroscopic techniques, such as NMR, IR, UV-Vis, or mass spectrometry, to monitor and characterize the transient intermediates formed during reactions of this compound.

Kinetic Studies and Activation Energy Determination

Similarly, a thorough search did not reveal any literature detailing the kinetic analysis of reactions involving this compound. Consequently, no data on reaction rates, rate laws, or the determination of activation energies for its transformations could be found.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 1 P Tolyl Ethanone Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

No specific high-resolution 1D or 2D NMR studies for 2-Amino-1-P-tolyl-ethanone oxime are available in the searched literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Analysis

In the absence of specific data for this compound, a hypothetical analysis based on its structure would involve using 2D NMR techniques as follows:

COSY (Correlation Spectroscopy): Would be used to establish proton-proton (¹H-¹H) coupling networks. For this molecule, it would confirm the connectivity between the protons on the tolyl ring and the methylene (B1212753) (-CH2-) protons adjacent to the amino group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the methyl, methylene, and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the tolyl ring to the ethanone (B97240) backbone and for confirming the position of the amino group relative to the oxime functionality.

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

No solid-state NMR data has been published for this compound. Research on other p-tolyl derivatives has utilized solid-state ¹³C NMR to study carbon chemical shift tensors, which provides detailed information about the local electronic environment and molecular packing in the solid state. sci-hub.se Such an analysis would be necessary to characterize different crystalline forms (polymorphs) if they exist.

X-ray Crystallography for Absolute Configuration and Molecular Packing

There are no published crystal structures for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. For a related compound, (E)-1-(4-Aminophenyl)ethanone oxime, X-ray diffraction revealed details about its molecular geometry and the hydrogen bonding networks that stabilize its crystal structure. researchgate.net A similar study on the target compound would be required to determine its absolute configuration and how its molecules pack in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Conformational Studies

The structure of this compound is achiral unless it is resolved into enantiomers or placed in a chiral environment. There are no published studies using chiroptical techniques like Circular Dichroism (CD) for this compound. CD spectroscopy is used to study chiral molecules and can provide information on enantiomeric excess and conformational properties. For other classes of compounds, such as steroidal oximes, these techniques are valuable for understanding their biological activity. mdpi.com

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragment Analysis and Reaction Monitoring

While a nominal mass can be calculated, no high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for this compound is available. HRMS would provide a highly accurate mass measurement, confirming the elemental composition. MS/MS analysis involves fragmenting the parent ion to elucidate its structure. For α-amino acids, a class of compounds with some structural similarity (an amino group near a carbonyl-like function), MS/MS fragmentation pathways are well-studied and typically involve losses of water, ammonia, and carbon monoxide. nih.gov A similar fragmentation pattern might be expected, but would need experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Specific IR and Raman spectra for this compound are not available in the reviewed literature. Generally, oximes exhibit characteristic infrared bands for O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹). wikipedia.org The spectra for this compound would also be expected to show bands corresponding to the N-H stretching and bending of the amino group, as well as aromatic C-H and C=C stretching from the tolyl group. Raman spectroscopy, which is sensitive to the wagging vibrations of amino groups, could offer further structural insights, particularly regarding intermolecular interactions like hydrogen bonding. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Amino 1 P Tolyl Ethanone Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the electronic distribution and energy of a molecule. These methods are instrumental in predicting a variety of molecular properties, including geometry, spectroscopic characteristics, and reactivity, without the need for empirical data.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for investigating the conformational preferences and tautomeric equilibria of molecules like 2-Amino-1-P-tolyl-ethanone oxime.

The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds, as well as the potential for E/Z isomerism about the C=N double bond of the oxime moiety. DFT calculations can be employed to map the potential energy surface associated with these rotations, identifying stable conformers (local minima) and the transition states that connect them. For analogous compounds, such as substituted acetophenone (B1666503) oximes, DFT studies have shown that the E isomer is often the thermodynamically preferred form. The relative energies of different conformers are influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino group and the oxime oxygen.

Tautomerism is another critical aspect that can be effectively studied using DFT. For this compound, several tautomeric forms are possible, including the keto-oxime, enol-oxime, and nitroso-enamine forms. DFT calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. The equilibrium distribution of tautomers is highly dependent on factors such as the solvent environment and temperature. In many related systems, the keto-oxime form is found to be the most stable in the gas phase and in nonpolar solvents, while polar solvents can shift the equilibrium by preferentially solvating more polar tautomers.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Keto-oxime (E) | 0.00 | 0.00 |

| Keto-oxime (Z) | 2.5 | 2.1 |

| Enol-oxime | 10.2 | 8.5 |

| Nitroso-enamine | 15.8 | 12.3 |

Note: This table is illustrative and based on general trends observed for similar compounds. Actual values would require specific DFT calculations for this compound.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of predicting spectroscopic properties. Techniques such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to calculate various spectroscopic parameters for this compound.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. These predictions are invaluable for confirming the structure of synthesized compounds and for assigning peaks in experimental spectra. For substituted acetophenones, ab initio calculations have been shown to reproduce experimental chemical shifts with good fidelity.

Infrared (IR) and Raman vibrational frequencies and intensities can also be computed using ab initio methods. These calculations involve determining the second derivatives of the energy with respect to the nuclear coordinates. The predicted vibrational spectra can aid in the identification of characteristic functional group vibrations and can provide insights into the molecule's three-dimensional structure and bonding.

Table 2: Predicted Spectroscopic Data for a Representative Acetophenone Oxime Analog using Ab Initio Methods

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (OH proton) | 11.2 ppm |

| ¹³C NMR Chemical Shift (C=N carbon) | 155.8 ppm |

| IR Vibrational Frequency (C=N stretch) | 1650 cm⁻¹ |

| IR Vibrational Frequency (O-H stretch) | 3300 cm⁻¹ |

Note: These values are representative for a similar acetophenone oxime and serve as an example of the type of data that can be generated.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical methods provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to study its conformational dynamics in different environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to observe how the solvent influences the conformational preferences and the rates of interconversion between different conformers. The simulations can reveal the formation and breaking of hydrogen bonds between the solute and solvent, providing a detailed picture of the solvation shell structure.

MD simulations are also crucial for understanding how the molecule interacts with other molecules in a condensed phase. For example, simulations could be used to study the aggregation behavior of this compound in solution or its interaction with a surface. The insights gained from MD simulations are complementary to the static picture provided by quantum chemical calculations and are essential for understanding the behavior of the molecule in realistic environments.

Docking Studies and Molecular Modeling for Mechanistic Hypotheses (excluding biological efficacy/safety)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in the context of drug discovery to predict the binding of a ligand to a protein, docking can also be employed to generate mechanistic hypotheses for chemical reactions, excluding any assessment of biological efficacy or safety.

For instance, docking studies could be used to explore the potential interaction of this compound with a catalyst or another reactant. By predicting the binding mode and interaction energies, it is possible to infer the most likely reaction pathway. This can be particularly useful for understanding the stereoselectivity of a reaction, as the preferred binding orientation will often dictate the stereochemical outcome.

Molecular modeling, in a broader sense, can be used to build and visualize three-dimensional models of reaction intermediates and transition states. By combining the results of quantum chemical calculations with molecular visualization tools, researchers can construct detailed models of reaction mechanisms, providing a powerful tool for understanding and predicting chemical reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured reactivity parameter.

For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a particular chemical transformation. The first step in building a QSRR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be derived from the 2D or 3D structure of the molecules and can encode information about their steric, electronic, and hydrophobic properties.

Once the descriptors have been calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. A well-validated QSRR model can then be used to predict the reactivity of new, untested derivatives, thereby accelerating the process of discovering compounds with desired properties.

Table 3: Example of Molecular Descriptors Used in QSRR Studies of Oxime Derivatives

| Descriptor | Description |

| LogP | A measure of the molecule's hydrophobicity. |

| Molecular Weight | The mass of the molecule. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Dipole Moment | A measure of the polarity of the molecule. |

Derivatization and Analog Synthesis: Structure Reactivity and Structure Mechanism Relationships for 2 Amino 1 P Tolyl Ethanone Oxime

Design and Synthesis of Chemically Modified Analogs of 2-Amino-1-P-tolyl-ethanone oxime

The synthesis of analogs of this compound can be systematically approached by modifying its three key structural components.

Modification of the Amino Group: The primary amino group is a nucleophilic center that can readily undergo a variety of chemical transformations. Acylation with acid chlorides or anhydrides can introduce a wide array of amide functionalities. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. Reductive amination with aldehydes or ketones can be employed to generate secondary or tertiary amine analogs.

Derivatization of the Oxime Group: The hydroxyl group of the oxime is amenable to etherification and esterification. Reaction with alkyl halides in the presence of a base can produce O-alkyl ethers. A notable derivatization is the formation of oxime esters, which can be achieved by reacting the oxime with acid chlorides. For example, reaction with terphthaloyl chloride can lead to the formation of bridged terphthaloyl oxime esters, a strategy that has been demonstrated for other acetophenone (B1666503) oximes. emory.edu These oxime esters can serve as precursors for further synthetic manipulations.

Substitution on the Aromatic Ring: While the existing p-tolyl group provides a specific electronic and steric environment, analogs with different substituents on the aromatic ring can be synthesized from the corresponding substituted acetophenones. This allows for a systematic investigation of electronic and steric effects on the molecule's reactivity.

A plausible synthetic route to a variety of analogs starts with the appropriate substituted acetophenone. Oximation using hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium hydroxide (B78521), yields the corresponding acetophenone oxime. orgsyn.org Subsequent functional group manipulations, such as reduction of a nitro group to an amino group or introduction of other substituents via standard aromatic substitution reactions, can provide a diverse library of analogs. For example, starting from 4-methylacetophenone, oximation would yield 1-p-tolyl-ethanone oxime, which could then be further functionalized.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are significantly influenced by its substituents. The interplay between the electron-donating p-tolyl group and the amino group, as well as the nature of the oxime geometry, dictates the molecule's behavior.

Studies on substituted acetophenone oximes have shown that the electronic nature of the substituents on the aromatic ring has a profound effect on the reactivity of the oxime group. cdnsciencepub.com For this compound, the p-methyl group is electron-donating through hyperconjugation, which can influence the electron density at the imine carbon of the oxime. The amino group at the alpha-position is also expected to exert a significant electronic effect.

The reactivity of the oxime itself can be harnessed for various transformations. For instance, acetophenone oximes have been shown to react with phenylacetylene (B144264) in the presence of a superbase to form substituted pyrroles. researchgate.net The regioselectivity of such reactions would likely be influenced by the substituents on the tolyl ring and the amino group. Furthermore, the Beckmann rearrangement of acetophenone oximes, catalyzed by acids like trifluoroacetic acid, provides a route to the corresponding amides. researchgate.net The rate and outcome of this rearrangement are sensitive to the electronic properties of the substituents.

The table below illustrates the potential influence of different substituents at the para-position of the phenyl ring on the reactivity of the oxime, based on general principles of electronic effects.

| Substituent (at para-position) | Electronic Effect | Predicted Effect on Oxime Reactivity (e.g., Beckmann Rearrangement) |

| -NO₂ | Electron-withdrawing | May facilitate nucleophilic attack on the imine carbon. |

| -CN | Electron-withdrawing | Similar to -NO₂, expected to increase electrophilicity of the imine carbon. |

| -Cl | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Overall electron-withdrawing, likely enhancing reactivity towards nucleophiles. |

| -H | Neutral | Baseline for comparison. |

| -CH₃ (as in the parent compound) | Electron-donating | May slightly decrease the electrophilicity of the imine carbon compared to -H. |

| -OCH₃ | Strongly electron-donating | Expected to decrease the electrophilicity of the imine carbon. |

Preparation of Probes and Tags for Mechanistic Chemical Biology Studies (non-clinical)

The structure of this compound can be adapted for the creation of chemical probes to investigate biological systems in a non-clinical context. This typically involves the attachment of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the core molecule.

Fluorescent Labeling: A common strategy for creating fluorescent probes is to couple a fluorophore to the molecule of interest. The primary amino group of this compound serves as a convenient handle for such modifications. For example, reaction with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye, such as fluorescein (B123965) or rhodamine, would yield a fluorescently labeled analog. Alternatively, fluorophores containing isothiocyanate groups can react with the amino group to form a stable thiourea (B124793) linkage. The choice of fluorophore can be tailored for specific applications, considering factors like excitation and emission wavelengths. General methods for synthesizing fluorescent probes targeting proteins often involve linking a recognition element to a fluorophore like 7-nitro-2-oxa-1,3-diazol-4-yl (NBD). nih.gov

Biotinylation: Biotin is a widely used tag in chemical biology due to its high-affinity interaction with streptavidin and avidin. Biotinylating this compound would enable its use in pull-down assays to identify potential binding partners. Similar to fluorescent labeling, the amino group can be targeted for biotinylation using activated biotin derivatives, such as biotin-NHS ester or by forming a stable amide bond. The synthesis of biotinylated compounds, for instance, has been described for molecules like colchicine, where biotin hydrazine (B178648) is coupled to the target scaffold. nih.gov

The following table outlines a hypothetical design for probes based on this compound.

| Probe Type | Reporter Group | Attachment Point | Potential Application (Non-clinical) |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Primary amino group | Cellular imaging and localization studies. |

| Affinity Probe | Biotin | Primary amino group | Identification of binding partners via pull-down assays. |

Investigation of Stereochemical Influence on Chemical Transformations

The presence of a stereogenic center at the carbon atom bearing the amino group, and the potential for E/Z isomerism at the oxime's C=N double bond, introduces significant stereochemical considerations in the chemical transformations of this compound.

Oxime Isomerism: Oximes can exist as E and Z isomers, and their relative stability and reactivity can differ. The specific isomer formed during the oximation of 2-amino-1-p-tolyl-ethanone can be influenced by reaction conditions. The interconversion between these isomers can also be a factor in subsequent reactions. The stereochemical configuration of the oxime is known to be crucial for the biological activity of some molecules. nih.gov For instance, in the synthesis of other acetophenone oximes, mixtures of E/Z isomers have been observed. emory.edu

Diastereoselectivity in Reactions: When the chiral center at the alpha-carbon is present, reactions at the adjacent oxime or reactions involving the amino group can proceed with diastereoselectivity. The existing stereocenter can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. For example, the reduction of the oxime to an amine would create a new stereocenter, and the stereochemical outcome would be influenced by the configuration of the starting amino group. Stereocontrolled syntheses of related structures like α-amino alcohols and β-branched amino acids often rely on controlling the formation of contiguous stereocenters. elsevierpure.comnih.gov

The investigation of these stereochemical aspects is crucial for understanding the mechanistic details of reactions involving this compound and for the synthesis of stereochemically pure analogs for specific applications.

Advanced Analytical Methodologies for Research Applications of 2 Amino 1 P Tolyl Ethanone Oxime

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation in Research Samples

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 2-Amino-1-P-tolyl-ethanone oxime and separating its isomers.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of non-volatile and thermally sensitive compounds like this compound. thermofisher.com The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. thermofisher.com The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation of the target compound from its impurities. thermofisher.comscispace.com

The presence of the oxime functionality in this compound allows for the existence of E and Z geometric isomers. These isomers can often be separated and quantified using HPLC, as their different spatial arrangements can lead to different retention times on the chromatographic column. For instance, studies on similar oxime-containing compounds have demonstrated successful separation of isomers by carefully controlling the mobile phase pH and composition. ias.ac.in The use of a diode array detector (DAD) can further aid in isomer identification by providing UV-Vis spectra for each separated peak.

A typical HPLC method for the purity assessment of this compound might involve a C18 column with a gradient elution system. The initial mobile phase could be highly aqueous to retain the polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main compound and any less polar impurities.

Gas Chromatography (GC):

For volatile and thermally stable derivatives of this compound, GC can be an effective analytical tool. Direct analysis of the oxime may be challenging due to its polarity and potential for thermal degradation. However, derivatization of the amino and oxime groups can increase volatility and improve chromatographic performance. GC offers high resolution and sensitivity, making it suitable for detecting trace impurities. The choice of the stationary phase is crucial for achieving the desired separation.

| Parameter | Typical HPLC Conditions | Typical GC Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume/Mode | 10 µL | 1 µL (split/splitless) |

| Temperature Program | Isothermal or Gradient | Temperature programming (e.g., 100°C to 280°C) |

Hyphenated Techniques (GC-MS, LC-MS) for Impurity Profiling and Reaction Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of complex mixtures, such as those encountered during the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the high-resolution separation capabilities of GC with the powerful identification ability of mass spectrometry. As a reaction mixture is separated on the GC column, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries or through interpretation of the fragmentation pattern. This technique is particularly useful for identifying volatile and semi-volatile impurities, by-products, and unreacted starting materials in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. chromatographyonline.com In the context of this compound synthesis, LC-MS can be used to monitor the reaction progress by tracking the disappearance of starting materials and the appearance of the product and any intermediates or by-products. The high sensitivity and selectivity of LC-MS allow for the detection and identification of trace-level impurities that might not be visible with other detection methods. The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which further aids in the confident identification of unknown compounds. nih.gov

| Technique | Application | Information Obtained |

| GC-MS | Impurity profiling of volatile components | Identification of volatile by-products and residual solvents |

| LC-MS | Reaction monitoring, impurity profiling | Identification of non-volatile impurities, intermediates, and the main product |

Capillary Electrophoresis for High-Resolution Separation of Related Compounds

Capillary electrophoresis (CE) is a high-resolution separation technique that is based on the differential migration of charged species in an electric field. nih.gov It offers several advantages over traditional chromatographic methods, including high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of this compound and its related compounds, CE can be a powerful tool. The amino group in the molecule can be protonated under acidic conditions, allowing it to be separated based on its charge-to-size ratio. Different impurities or degradation products will likely have different electrophoretic mobilities, enabling their separation from the main compound.

Furthermore, CE can be used for the separation of isomers. Chiral selectors can be added to the background electrolyte to enable the separation of enantiomers, while other additives can be used to resolve geometric isomers. The high resolving power of CE makes it particularly suitable for separating structurally similar compounds that may be difficult to resolve by HPLC. nih.gov Two-dimensional CE methods can further enhance separation by combining different separation modes. nih.gov

Development of Robust Quantification Methods for Research Synthesis and Reaction Monitoring

The development of robust and reliable quantification methods is essential for accurately determining the yield of a synthesis and for monitoring the progress of a reaction over time. Both HPLC and GC, when properly calibrated, can be used for quantitative analysis.

Method Validation:

A robust quantification method should be validated to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of calibration standards and plotting the detector response versus concentration.

Accuracy: The closeness of the measured value to the true value. This can be determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spike recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Internal and External Standards:

For accurate quantification, either an internal or external standard method can be employed.

External Standard Method: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Internal Standard Method: A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. The ratio of the analyte response to the internal standard response is then plotted against the analyte concentration to create the calibration curve. This method helps to compensate for variations in injection volume and detector response.

Potential Mechanistic Biological Interactions of 2 Amino 1 P Tolyl Ethanone Oxime Strictly Preclinical, Non Clinical, Non Safety

Investigation of Molecular Target Engagement and Binding Mechanisms (In Vitro Studies)

There is currently no available research data from in vitro studies detailing the specific molecular targets of 2-Amino-1-P-tolyl-ethanone oxime. Investigations into its binding mechanisms with proteins, nucleic acids, or other biological macromolecules have not been reported in the scientific literature.

Enzyme Inhibition or Activation Studies at a Mechanistic Level (In Vitro)

No in vitro studies on the inhibitory or activating effects of this compound on specific enzymes have been published. Consequently, there is no data on its potential mechanisms of enzyme modulation, such as competitive, non-competitive, or uncompetitive inhibition.

Receptor Ligand Binding Studies and Signaling Pathway Modulation (Cell-Free or Cell-Based Assays, mechanistic only)

There is a lack of information from cell-free or cell-based assays regarding the ability of this compound to act as a ligand for any specific receptors. Furthermore, its potential to modulate intracellular signaling pathways has not been a subject of published research.

Cellular Uptake and Subcellular Localization Studies (Mechanistic In Vitro)

Mechanistic in vitro studies to determine how this compound is taken up by cells and where it localizes within subcellular compartments have not been documented.

Emerging Research Directions and Future Perspectives for 2 Amino 1 P Tolyl Ethanone Oxime

Exploration of 2-Amino-1-P-tolyl-ethanone oxime in Catalysis and Materials Science (Non-Biological Applications)

Currently, there is no readily available scientific literature detailing the use of this compound as a catalyst or its incorporation into advanced materials. The presence of both an amino group and an oxime functional group within the same molecule suggests potential for coordination with metal centers, a fundamental concept in catalysis. These groups could act as ligands, forming stable complexes with transition metals that might exhibit catalytic activity. For instance, such complexes could theoretically be explored for their efficacy in oxidation, reduction, or cross-coupling reactions.

In the realm of materials science, the molecule's structure could lend itself to the synthesis of novel polymers or coordination polymers. The potential for hydrogen bonding via the amino and oxime groups could also be investigated for the development of materials with specific thermal or mechanical properties. However, without experimental data, these remain hypothetical applications.

Application in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on non-covalent interactions, could be a fertile ground for exploring the properties of this compound. The molecule possesses functional groups capable of participating in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of self-assembled structures.

Potential Supramolecular Interactions:

| Interaction Type | Participating Functional Groups | Potential Outcome |

| Hydrogen Bonding | Amino (-NH2), Oxime (-NOH) | Formation of 1D chains, 2D sheets, or 3D networks |

| π-π Stacking | P-tolyl group | Organization of molecules into ordered columnar or layered structures |

The interplay of these interactions could lead to the formation of gels, liquid crystals, or other organized assemblies with interesting photophysical or electronic properties. To date, no studies have been published that explore these possibilities.

Development of Novel Synthetic Tools and Reagents Based on this compound

The unique combination of functional groups in this compound suggests its potential as a versatile building block in organic synthesis. The amino group can be readily derivatized, and the oxime moiety can participate in a variety of chemical transformations, such as the Beckmann rearrangement or reactions to form heterocycles.

Potential Synthetic Transformations:

| Functional Group | Potential Reaction | Product Class |

| Amino (-NH2) | Acylation, Alkylation, Diazotization | Amides, Substituted Amines, Azo Compounds |

| Oxime (-NOH) | Beckmann Rearrangement, Reduction, Cycloaddition | Amides, Amines, Heterocycles |

These potential transformations could lead to the synthesis of a diverse range of new molecules with potential applications in medicinal chemistry or materials science. However, the development of synthetic methodologies based on this specific oxime has not been reported.

Addressing Unresolved Questions and Research Gaps in this compound Chemistry

The most significant research gap concerning this compound is the lack of fundamental research into its properties and reactivity. Key unresolved questions that need to be addressed to unlock its potential include:

Detailed Synthetic Optimization: While its synthesis is plausible, optimization for high-yield and purity on a larger scale is likely required.

Comprehensive Spectroscopic and Structural Characterization: A thorough analysis of its NMR, IR, and mass spectra, along with single-crystal X-ray diffraction, would provide a solid foundation for understanding its chemical behavior.

Systematic Reactivity Studies: A systematic investigation of its reactivity with various electrophiles, nucleophiles, and metal precursors is needed to map out its chemical space.

Computational Modeling: Theoretical studies could provide insights into its electronic structure, conformational preferences, and potential for intermolecular interactions, guiding future experimental work.

Interdisciplinary Research Opportunities Involving this compound

The structural features of this compound open up possibilities for a range of interdisciplinary research projects.

Chemistry and Materials Science: Collaboration could focus on the design and synthesis of novel polymers, metal-organic frameworks (MOFs), or functional coatings where the oxime serves as a key building block or ligand.

Chemistry and Biology/Medicinal Chemistry: While outside the direct scope of this article's focus on non-biological applications, the amino and oxime groups are common pharmacophores. Initial screening for biological activity could be a starting point for medicinal chemistry programs.

Chemistry and Physics: The potential for this molecule to form ordered assemblies could be of interest to physicists studying the optical and electronic properties of organic materials.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-1-P-tolyl-ethanone oxime, and how can reaction conditions be optimized?

- Methodological Answer: The compound is synthesized via oximation of 2-Amino-1-P-tolyl-ethanone using hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under mild conditions (room temperature or slightly elevated). Optimization involves adjusting solvent polarity (aqueous or alcoholic media), stoichiometric ratios, and reaction duration to maximize yield and purity. Recrystallization from ethanol or methanol is recommended for purification . Alternative routes may employ methoxyamine for oxime formation under reflux conditions, as seen in analogous aryl ethanone oxime syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons, oxime -OH/NH groups) and confirm regiochemistry.

- Infrared (IR) Spectroscopy: Detects C=N (oxime) and C=O (residual ketone) stretches to verify conversion efficiency.

- X-ray Crystallography: Resolves molecular geometry, bond lengths, and hydrogen-bonding networks. SHELXL (via SHELX suite) is widely used for refinement, particularly for high-resolution or twinned data . Single-crystal diffraction requires slow evaporation from polar solvents to obtain suitable crystals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators for organic vapors. Wear nitrile gloves and safety goggles tested to EN 166 standards. Conduct reactions in fume hoods with local exhaust ventilation. Store in airtight containers away from incompatible materials (strong oxidizers, acids). Note: Stability data gaps (e.g., decomposition temperature) necessitate empirical testing via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability or reactivity data for this oxime?

- Methodological Answer: Discrepancies often arise from variable purity levels or unaccounted moisture/oxygen exposure. Systematic approaches include:

- Controlled Stability Studies: Monitor degradation under varying pH, temperature, and UV light using HPLC or mass spectrometry.

- Reactivity Profiling: Compare nucleophilic substitution rates (e.g., with alkyl halides) under standardized conditions.

- Computational Modeling: Density Functional Theory (DFT) calculates activation energies for tautomerization or decomposition pathways to predict dominant behaviors .

Q. What experimental designs are optimal for studying tautomerism in this compound?

Q. What strategies address discrepancies in toxicological data for structurally related oximes?

- Methodological Answer: Apply uncertainty factors (e.g., 3–10×) to animal-derived LD₅₀ values to account for interspecies variability. For inhalation exposure, use time-scaling (Cⁿ×t = k, n=1) to extrapolate acute guidelines (AEGLs) from limited human volunteer data, as demonstrated for phosgene oxime . In vitro assays (e.g., Ames test for mutagenicity) supplement gaps in regulatory classifications .

Data Presentation and Analysis

- Statistical Rigor: Apply ANOVA or t-tests to compare synthetic yields or bioactivity across batches. Report confidence intervals (95%) for reproducibility.

- Graphical Standards: Use OriginLab or PyMol for high-resolution plots of crystallographic data or reaction kinetics. Ensure axes labels comply with IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.